![molecular formula C10H8ClN3O2S2 B2839891 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448043-90-0](/img/structure/B2839891.png)
6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a class of compounds that have gained significant interest due to their potential applications in various fields . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. Various methods have been developed, including the reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been analyzed in several studies. For instance, the X-ray crystal structure of a derivative revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .Chemical Reactions Analysis
Pyrimidine derivatives exhibit various chemical reactions. For example, they can undergo a reaction with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For instance, the compound “6- [ (5-chlorothiophen-2-yl)methyl]-2-methyl-4-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido [4,3-d]pyrimidine” has a molecular formula of C17H21ClN4S and is listed in the PubChem database .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Binding Motifs
Pyrimidine and its derivatives, including aminopyrimidines, exhibit significant biological importance due to their natural occurrence as components of nucleic acids. The study of pyrimethamine, a closely related antifolate drug used in anti-malarial chemotherapy, reveals its crystal structures forming hydrogen-bonded bimolecular ring motifs, indicating the role sulfonic acid groups play in mimicking carboxylate anions. This structural insight is crucial for designing compounds with specific binding properties (Balasubramani et al., 2007).
Antitumor Activities
Pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, new pyrrolo[2,3-d]pyrimidines with heteroaryl substitution have shown significant potency against colon cancer cell lines, highlighting the potential of these compounds in cancer research (Tangeda & Garlapati, 2010). Additionally, sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines have been synthesized and exhibited remarkable antifungal activity, suggesting their use in developing new antifungal agents (El-Gaby et al., 2002).
Inhibitors of Enzymatic Activity
Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase, showing antitumor and antibacterial properties. These compounds, evaluated against a variety of thymidylate synthases and dihydrofolate reductases, demonstrate the potential of pyrimidine derivatives as nonclassical antifolate inhibitors (Gangjee et al., 1996).
Alzheimer's Disease Research
Pyrrolo[2,3-d]pyrimidine-based sulfonamides have been synthesized and evaluated for their enzyme inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes crucial in Alzheimer's disease treatment. This research suggests their potential role in developing treatments for neurodegenerative diseases (Rehman et al., 2017).
Nonlinear Optical (NLO) Materials
Thiopyrimidine derivatives have been explored for their electronic and NLO properties, indicating their promising applications in the fields of medicine and NLO materials. This research contributes to the development of heterocyclic aromatic compounds with significant pharmacophore due to their applications in these areas (Hussain et al., 2020).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives involve the development of new strategies for treating diseases that provide a high selectivity margin . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
6-(5-chlorothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c11-9-1-2-10(17-9)18(15,16)14-4-7-3-12-6-13-8(7)5-14/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPSIILHTALBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

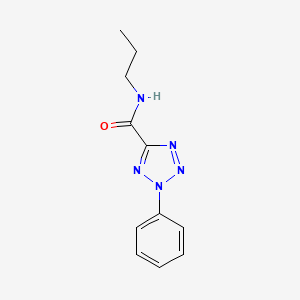
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

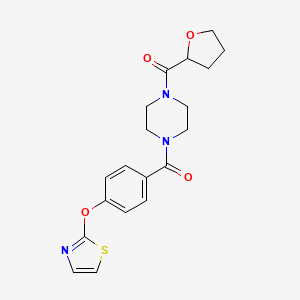
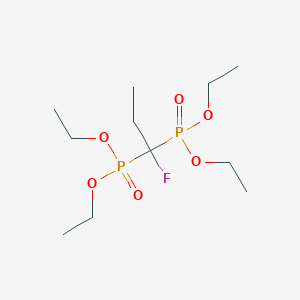
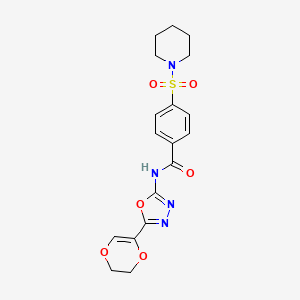
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)
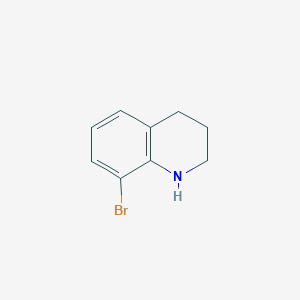
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)
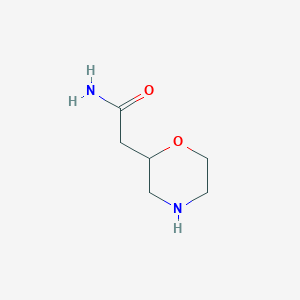
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)